ethyl 4-methyl-3-[(4-methylsulfanylthieno[3,2-d]pyrimidine-7-carbonyl)amino]benzoate
Overview
Description
ethyl 4-methyl-3-[(4-methylsulfanylthieno[3,2-d]pyrimidine-7-carbonyl)amino]benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a thieno[3,2-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-3-(4-(methylthio)thieno[3,2-d]pyrimidine-7-carboxamido)benzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[3,2-d]pyrimidine core. This can be achieved by cyclization of 3-amino-thiophene-2-carboxamides using formic acid or triethyl orthoformate as cyclizing agents . The resulting thieno[3,2-d]pyrimidine intermediate is then further functionalized to introduce the methylthio and carboxamido groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-methyl-3-[(4-methylsulfanylthieno[3,2-d]pyrimidine-7-carbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nitric acid, bromine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
ethyl 4-methyl-3-[(4-methylsulfanylthieno[3,2-d]pyrimidine-7-carbonyl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-3-(4-(methylthio)thieno[3,2-d]pyrimidine-7-carboxamido)benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
ethyl 4-methyl-3-[(4-methylsulfanylthieno[3,2-d]pyrimidine-7-carbonyl)amino]benzoate can be compared with other similar compounds, such as:
Thieno[3,2-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Thiophene derivatives: These compounds contain a thiophene ring and exhibit diverse biological activities, including antimicrobial and anticancer properties.
The uniqueness of ethyl 4-methyl-3-(4-(methylthio)thieno[3,2-d]pyrimidine-7-carboxamido)benzoate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H17N3O3S2 |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
ethyl 4-methyl-3-[(4-methylsulfanylthieno[3,2-d]pyrimidine-7-carbonyl)amino]benzoate |
InChI |
InChI=1S/C18H17N3O3S2/c1-4-24-18(23)11-6-5-10(2)13(7-11)21-16(22)12-8-26-15-14(12)19-9-20-17(15)25-3/h5-9H,4H2,1-3H3,(H,21,22) |
InChI Key |
QVEDDUGZFKXIMF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C)NC(=O)C2=CSC3=C2N=CN=C3SC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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